molecular formula C9H8F2N2O2 B1142687 2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid CAS No. 1245652-55-4

2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid

Cat. No. B1142687
M. Wt: 214.1688264
InChI Key:
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Description

Synthesis Analysis

Research has focused on the synthesis of related compounds, such as derivatives of propanoic acid and hydrazinylidene compounds, through various methods. For instance, Adib et al. (2013) described a simple synthesis of 2-hydrazinylidene derivatives with excellent yields, indicating the potential for efficient synthesis routes for similar compounds (Adib et al., 2013). Similarly, efficient green synthesis methods have been developed for related compounds, showcasing the potential for environmentally friendly synthesis routes (Zaheer et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds has been conducted using various spectroscopic and computational methods. Singh et al. (2013) utilized DFT and AIM studies for molecular structure and spectroscopic properties analysis, providing insights into the stability and interactions within the molecular system of similar compounds (Singh et al., 2013).

Chemical Reactions and Properties

Research on the chemical reactions of related compounds includes the study of their behavior under various conditions and their reactivity with different reagents. For example, the study by Prakash et al. (2010) on the synthesis of trifluoromethylated compounds through Friedel-Crafts alkylation offers insight into the chemical reactivity of fluoroorganic compounds (Prakash et al., 2010).

Physical Properties Analysis

While specific studies on the physical properties of "2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid" were not identified, research on similar compounds provides valuable information. The analysis of polymorphism, as discussed by Vogt et al. (2013), illustrates the importance of solid-state characterization in understanding the physical properties of pharmaceutical compounds (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity and stability, have been extensively studied. Singh et al. (2013) provided a detailed analysis of the chemical properties of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, indicating the potential for comprehensive chemical properties analysis of similar compounds (Singh et al., 2013).

Scientific Research Applications

Environmental Impact and Toxicology

Analysis of Herbicide Toxicity Trends : A scientometric review highlighted global research trends on the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), focusing on its toxicology and mutagenicity. This review synthesized data to identify research gaps and future directions, emphasizing molecular biology, human exposure assessments, and degradation studies (Zuanazzi et al., 2020).

Sorption to Environmental Matrices : Research on the sorption behavior of phenoxy herbicides, including 2,4-D, has provided insights into their interactions with soil and organic matter. Understanding these interactions is crucial for assessing environmental fate and developing remediation strategies (Werner et al., 2012).

Advanced Materials and Applications

Antioxidant Capacity Assays : The review on ABTS/PP decolorization assays discusses the reaction pathways of antioxidant capacity measurement, emphasizing the formation of specific adducts. Such methodologies could be relevant for assessing the antioxidant potential of similar compounds (Ilyasov et al., 2020).

Polyfluoroalkyl Chemicals Degradation : A review on the microbial degradation of polyfluoroalkyl chemicals examines environmental biodegradability studies, highlighting the importance of understanding degradation pathways for assessing environmental impact and for the development of remediation technologies (Liu & Avendaño, 2013).

Synthesis and Biotechnological Applications

Cinnamic Acid Derivatives : A comprehensive review on cinnamic acid derivatives explores their synthesis, biological evaluation, and anticancer research applications. This highlights the potential of structurally similar compounds for medicinal chemistry research (De et al., 2011).

Biotechnological Production of Lactic Acid : The review on biotechnological routes for lactic acid production from biomass discusses the conversion of lactic acid into various valuable chemicals, illustrating the potential for biotechnological applications of similar compounds (Gao et al., 2011).

properties

IUPAC Name

2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTGHCMWOIFMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743514
Record name 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid

CAS RN

1245652-55-4
Record name 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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